REACTION_CXSMILES
|
C(=O)(O)[O-].[Na+].[CH3:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH:14]([OH:17])[CH2:15][CH3:16].Cl[O-].[Ca+2].Cl[O-]>C(#N)C>[CH3:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14](=[O:17])[CH2:15][CH3:16] |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
8.81 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCC(CC)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Ca+2].Cl[O-]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at a temperature in the range of 24° C. to 28° C. for about 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to 29° C. to 30° C. for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with 50 ml of a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over 10.0 g of anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |